molecular formula C14H18N2O3S B2377803 Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034238-85-0

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2377803
CAS RN: 2034238-85-0
M. Wt: 294.37
InChI Key: VPTSGRZWOHAKFV-UHFFFAOYSA-N
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Description

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTTM and has a unique chemical structure that makes it attractive for use in different areas of research.

Scientific Research Applications

Anti-Cancer and Anti-Microbial Agents

“Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” has been used in the synthesis of new Morpholino-Thieno [2,3-c] [2,7]Naphthyridines, which have shown promising results as anti-cancer and anti-microbial agents . Some of these compounds have demonstrated anticancer activity in liver and breast cancer cells .

Blocking Protein Synthesis

Morpholino oligos, which are uncharged molecules for blocking sites on RNA, are commonly used to prevent a particular protein from being made in an organism or cell culture . This property can be utilized in various research applications, including the study of gene function and the development of therapeutic strategies for genetic disorders .

Modifying Pre-mRNA Splicing

Morpholino oligos can bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, thereby altering splicing . This can be used to study the role of alternative splicing in gene expression and disease, and to develop therapeutics that target splicing .

Inhibiting miRNA Maturation and Activity

Morpholino oligos can bind to precursors of miRNA, inhibiting the maturation of the miRNA . They can also bind to mature miRNA, inhibiting the activity of the miRNA . This can be used to study the role of miRNAs in gene regulation and disease, and to develop therapeutics that target miRNAs .

Protein Kinase Inhibitors

The compound “(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone”, which is structurally similar to “Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone”, has been used in the synthesis of protein kinase inhibitors . Given the structural similarity, it is possible that “Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” could also be used in the development of new protein kinase inhibitors .

Blocking Ribosome Assembly

Morpholino oligos can block ribosome assembly and stop translation of a protein from an mRNA . This can be used to study the role of specific proteins in cellular processes and disease, and to develop therapeutics that target protein synthesis .

properties

IUPAC Name

morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-3-15-13(9-11)19-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSGRZWOHAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

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